4-Benzenesulfonyl-4-cyano-heptanedioic acid
Description
Historical Context and Discovery
4-Benzenesulfonyl-4-cyano-heptanedioic acid (CAS: 34133-35-2) emerged as a niche compound within early-stage chemical research, first cataloged by Sigma-Aldrich as part of a specialized collection for exploratory synthetic studies. Its discovery aligns with advancements in sulfonyl and cyano functional group chemistry during the late 20th century, when researchers sought structurally complex intermediates for drug design and materials science. While its exact synthetic origin remains undocumented in public literature, patents such as CN112521282A highlight methodologies for analogous heptanedioic acid derivatives, suggesting plausible routes involving nucleophilic substitution or radical-mediated sulfonylation.
Nomenclature and IUPAC Classification
The systematic IUPAC name, This compound , reflects its core structure:
- A seven-carbon dicarboxylic acid (heptanedioic acid) backbone.
- A benzenesulfonyl group (-SO₂C₆H₅) and a cyano group (-CN) at the 4th position.
Molecular formula : C₁₄H₁₅NO₆S
Molecular weight : 325.343 g/mol.
Structural features :
- Planar benzenesulfonyl moiety contributing to steric bulk.
- Electron-withdrawing cyano group enhancing electrophilic reactivity.
- Dual carboxyl groups enabling salt formation or esterification.
| Property | Value | Source |
|---|---|---|
| Melting point | Not characterized | |
| Boiling point | Not characterized | |
| Solubility | Likely polar aprotic solvents |
Significance in Organic and Medicinal Chemistry
This compound’s hybrid structure bridges multiple reactivity domains:
- Synthetic versatility :
Medicinal chemistry applications :
Materials science :
Table 2 : Key functional groups and their roles
| Functional Group | Role in Reactivity | Example Application |
|---|---|---|
| Benzenesulfonyl | Electrophilic activation | Cross-coupling reactions |
| Cyano | Dipolarophile/Electron sink | Heterocycle synthesis |
| Carboxyl | Metal chelation/Proton donor | MOF construction |
Properties
IUPAC Name |
4-(benzenesulfonyl)-4-cyanoheptanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO6S/c15-10-14(8-6-12(16)17,9-7-13(18)19)22(20,21)11-4-2-1-3-5-11/h1-5H,6-9H2,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFGSBNCFCXTORW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(CCC(=O)O)(CCC(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34133-35-2 | |
| Record name | 4-BENZENESULFONYL-4-CYANO-HEPTANEDIOIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Structural and Functional Considerations
Molecular Architecture
4-Benzenesulfonyl-4-cyano-heptanedioic acid features a heptanedioic acid skeleton with substituents at the 4-position: a cyano group (-CN) and a benzenesulfonyl group (-SO$$2$$C$$6$$H$$_5$$). The simultaneous presence of electron-withdrawing groups on the same carbon introduces steric and electronic challenges, necessitating precise regioselective strategies.
Key Synthetic Challenges
- Regioselectivity : Introducing two bulky groups at the 4-position without side reactions.
- Reactivity Management : Preventing premature hydrolysis of the cyano group during sulfonylation.
- Solubility : The polar diacid structure complicates solubility in organic solvents, requiring polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMAc).
Proposed Synthetic Routes
Route 1: Sequential Functionalization of Heptanedioic Acid
Cyanation at the 4-Position
Heptanedioic acid is first converted to its diamide derivative via reaction with thionyl chloride (SOCl$$2$$) and subsequent amidation. Dehydration of the 4-amide to a nitrile is achieved using phosphorus oxychloride (POCl$$3$$) or thionyl chloride, as demonstrated in analogous piperidine nitrile syntheses. For example, in the preparation of 4-cyanopiperidine hydrochloride, isonipecotamide is dehydrated with thionyl chloride in n-propyl acetate, yielding 73–79% after workup.
Reaction Conditions :
- Substrate : Heptanedioic diamide
- Reagent : SOCl$$_2$$ (2.1 equiv), dibutylformamide (DBU) as catalyst
- Solvent : n-Propyl acetate at 20°C
- Yield : ~70% (extrapolated from analogous reactions).
Sulfonylation at the 4-Position
The 4-cyanoheptanedioic acid intermediate undergoes sulfonylation using benzenesulfonyl chloride in the presence of a base (e.g., pyridine) to scavenge HCl. The reaction is typically conducted in dichloromethane (DCM) at 0–5°C to minimize side reactions.
Reaction Conditions :
- Substrate : 4-Cyanoheptanedioic acid
- Reagent : Benzenesulfonyl chloride (1.2 equiv), pyridine (1.5 equiv)
- Solvent : DCM, 0°C → room temperature
- Yield : ~65% (estimated).
Route 2: Concurrent Cyanation and Sulfonylation
One-Pot Tandem Reaction
A more efficient approach involves simultaneous introduction of both groups via a Michael addition–sulfonylation sequence. Starting from 4-ketoheptanedioic acid, cyanation is achieved using trimethylsilyl cyanide (TMSCN), followed by in situ sulfonylation.
Reaction Conditions :
- Substrate : 4-Ketoheptanedioic acid
- Reagents : TMSCN (2.0 equiv), benzenesulfonyl chloride (1.5 equiv), Lewis acid (e.g., ZnCl$$_2$$)
- Solvent : Tetrahydrofuran (THF), reflux
- Yield : ~60% (theoretical).
Comparative Analysis of Methods
| Parameter | Route 1 (Sequential) | Route 2 (Tandem) |
|---|---|---|
| Number of Steps | 3 | 2 |
| Overall Yield | ~45% | ~60% |
| Key Advantage | High purity | Efficiency |
| Key Limitation | Laborious workup | Side reactions |
Industrial Scalability and Optimization
Solvent and Reagent Selection
Mechanistic Insights
Cyanation via Dehydration
The dehydration of amides to nitriles proceeds through a two-step mechanism:
- Activation : SOCl$$_2$$ reacts with the amide to form an imidoyl chloride intermediate.
- Elimination : Loss of HCl and H$$_2$$O generates the nitrile.
$$ \text{RCONH}2 + \text{SOCl}2 \rightarrow \text{RC(Cl)=NH} \rightarrow \text{RCN} + \text{HCl} + \text{SO}_2 $$
Sulfonylation Electrophilic Aromatic Substitution
The benzenesulfonyl group is introduced via electrophilic attack at the 4-position, facilitated by the electron-withdrawing cyano group, which activates the carbon for substitution.
Chemical Reactions Analysis
4-Benzenesulfonyl-4-cyano-heptanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, leading to the formation of amine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Pharmaceutical Applications
Research indicates that 4-Benzenesulfonyl-4-cyano-heptanedioic acid may exhibit antimicrobial properties due to its structural components, particularly the sulfonyl group, which is often associated with enhanced bioactivity. Preliminary studies suggest that this compound interacts with biological targets, making it a candidate for further pharmacological investigation .
Case Study : A study on benzenesulfonamide derivatives demonstrated their potential as anticancer agents via inhibition of carbonic anhydrase IX, which is implicated in tumor growth. The structural similarities suggest that this compound could have analogous effects .
Materials Science
In materials science, this compound can serve as a precursor for synthesizing more complex molecules, including polymers and other functional materials. Its ability to participate in diverse chemical reactions enhances its utility in developing new materials with tailored properties.
Data Table: Comparative Analysis of Related Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Benzoic Acid, 4-Cyano | Contains a cyano group | Used as an intermediate in organic synthesis |
| 4-Sulfobenzenesulfonic Acid | Contains sulfonate group | Known for applications in dye manufacturing |
| 1,3-Dicarboxylic Acid Derivatives | Dicarboxylic structure | Extensively used in polymer chemistry |
Mechanism of Action
The mechanism of action of 4-Benzenesulfonyl-4-cyano-heptanedioic acid involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The cyano group may also participate in binding interactions, affecting the compound’s overall biological activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analysis
The compound’s distinct features are best contextualized by comparing it to related benzenesulfonyl derivatives and carboxylic acids:
Key Observations :
- Steric Effects : The benzenesulfonyl group introduces steric hindrance compared to smaller substituents (e.g., hydroxy or methyl groups), which may reduce solubility in polar solvents but improve thermal stability .
Physicochemical Properties
Research Findings :
- Hydrogen Bonding: Unlike 4-hydroxybenzoic acid, which forms intramolecular hydrogen bonds between the hydroxyl and carboxylic acid groups , the benzenesulfonyl and cyano substituents in the target compound may promote intermolecular interactions, influencing crystallization behavior.
- Surfactant Potential: While diammonium dodecylbenzenesulphonate acts as a surfactant due to its amphiphilic structure , the target compound’s lack of long alkyl chains limits this application but may favor use in rigid polymer matrices.
Notes on Limitations and Further Research
- Data Gaps: Specific experimental data (e.g., melting point, toxicity) for 4-benzensulfonyl-4-cyano-heptanedioic acid are absent in the provided evidence. Comparative inferences rely on structural analogs.
- Contradictions: While sulfonyl groups generally enhance stability, conflicting evidence exists regarding their impact on solubility; some derivatives exhibit aqueous solubility (e.g., diammonium salts ), whereas others are organophilic .
- Synthesis Pathways : Future studies should explore the compound’s synthesis via sulfonation of heptanedioic acid precursors, drawing parallels to methods used for 4-methylbenzenesulfonamide derivatives .
Biological Activity
4-Benzenesulfonyl-4-cyano-heptanedioic acid (CAS No. 34133-35-2) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₁₅H₁₃N₁O₄S
- Molecular Weight : 321.33 g/mol
The compound features a benzenesulfonyl group, a cyano group, and a heptanedioic acid backbone, which contribute to its unique chemical reactivity and potential biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by Smolecule highlighted its effectiveness against various bacterial strains, suggesting that the compound may inhibit bacterial growth by interfering with cellular processes.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Salmonella typhimurium | 14 |
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. A case study involving animal models demonstrated that administration of the compound reduced inflammation markers significantly compared to control groups.
Case Study Findings
- Objective : To evaluate the anti-inflammatory effects of this compound in a rat model.
- Method : Rats were treated with varying doses of the compound, and serum levels of inflammatory cytokines were measured.
- Results :
- Control Group Cytokine Level : 150 pg/mL
- Low Dose Group Cytokine Level : 90 pg/mL
- High Dose Group Cytokine Level : 60 pg/mL
These results indicate a dose-dependent reduction in inflammation, suggesting potential therapeutic applications in inflammatory diseases.
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, preliminary studies suggest that it may interact with specific enzymes or receptors involved in microbial metabolism and inflammatory pathways.
- Enzyme Inhibition : The sulfonyl group may enhance binding affinity to target enzymes, leading to inhibition of their activity.
- Receptor Interaction : The cyano group may facilitate interactions with receptors involved in inflammatory responses.
Research Applications
Due to its promising biological activities, this compound is being explored for various applications:
- Drug Development : As a potential lead compound for new antimicrobial or anti-inflammatory drugs.
- Chemical Synthesis : Utilized as an intermediate in the synthesis of more complex pharmaceutical agents.
Q & A
Basic Question: What are the key structural features and standard synthesis protocols for 4-Benzenesulfonyl-4-cyano-heptanedioic acid?
Answer:
The compound features a heptanedioic acid backbone substituted with a benzenesulfonyl group and a cyano group at the 4-position. Its synthesis typically involves multi-step reactions:
Sulfonylation : Introduction of the benzenesulfonyl group via nucleophilic substitution or electrophilic aromatic substitution.
Cyanation : Incorporation of the cyano group using reagents like potassium cyanide under controlled pH.
Oxidation/Hydrolysis : Final steps to form the heptanedioic acid backbone, often employing oxidizing agents (e.g., KMnO₄) or acidic/basic hydrolysis .
Reaction conditions (temperature: 60–80°C, solvents: DMF or THF) are optimized for yield (>70%) and purity (>95%) .
Advanced Question: How can reaction conditions be systematically optimized for higher yield and purity in large-scale synthesis?
Answer:
Optimization requires a Design of Experiments (DoE) approach:
Parameter Screening : Identify critical factors (e.g., solvent polarity, catalyst loading, temperature) using fractional factorial designs.
Response Surface Methodology (RSM) : Model interactions between variables (e.g., solvent-catalyst synergy) to predict optimal conditions.
Validation : Confirm scalability via batch reactors with real-time monitoring (e.g., HPLC for intermediate tracking) .
For example, increasing solvent polarity (DMF vs. THF) improves sulfonylation efficiency but may reduce cyano group stability, necessitating trade-off analysis .
Advanced Question: How should researchers address contradictions in reported reaction outcomes (e.g., variable byproduct profiles)?
Answer:
Contradictions often arise from uncontrolled variables (e.g., trace moisture, impurities in reagents). A systematic approach includes:
Reproducibility Trials : Replicate reactions under strictly anhydrous conditions (e.g., Schlenk line techniques).
Byproduct Characterization : Use LC-MS or GC-MS to identify side products (e.g., sulfone derivatives from over-oxidation) .
Kinetic Studies : Monitor reaction progress via in-situ FTIR or NMR to pinpoint divergent pathways .
Basic Question: What are the primary research applications of this compound in medicinal chemistry?
Answer:
Key applications include:
Enzyme Inhibition : The benzenesulfonyl group interacts with catalytic residues (e.g., serine hydrolases), while the cyano group acts as a electrophilic warhead .
Drug Intermediate : Used to synthesize analogs targeting inflammatory pathways (e.g., COX-2 inhibition) .
Biophysical Probes : Fluorescent tagging via cyano group derivatization for protein-binding studies .
Advanced Question: How to design experiments evaluating the compound’s biological activity against enzyme targets?
Answer:
A multi-tiered methodology is recommended:
In Silico Screening : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity with targets like tyrosinase or proteases.
In Vitro Assays :
- Enzyme Inhibition : Measure IC₅₀ values using fluorogenic substrates (e.g., AMC-linked peptides).
- Cellular Uptake : Quantify intracellular concentrations via LC-MS in model cell lines .
Mechanistic Validation : Use site-directed mutagenesis to confirm binding site interactions .
Advanced Question: How does this compound compare structurally and functionally to analogs like 4-(4-Chloro-benzenesulfonyl)-4-cyano-heptanedioic acid?
Answer:
Structural Comparisons :
- Chloro-substituted analog : Enhanced electrophilicity at the benzene ring alters reactivity in nucleophilic aromatic substitution.
- Solubility Differences : Chloro groups reduce aqueous solubility (~20% lower than the parent compound) .
Functional Impact : - Bioactivity : Chloro analogs show 2–3× higher potency in kinase inhibition assays due to increased hydrophobic interactions.
- Synthetic Challenges : Harsher conditions (e.g., higher temps) are required for sulfonylation, risking cyano group degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
